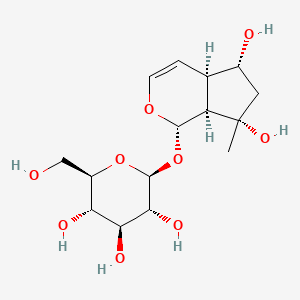
Ajugol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le léonuride est un composé pseudoalcaloïde présent dans diverses plantes de la famille des Lamiacées, notamment Leonotis leonurus, Leonotis nepetifolia, Leonurus japonicus, Leonurus cardiaca et Leonurus sibiricus . Il est connu pour ses diverses activités biologiques, notamment ses effets antioxydants, anti-inflammatoires et neuroprotecteurs .
Applications De Recherche Scientifique
Leonuride has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.
Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases, neurodegenerative disorders, and inflammation
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Target of Action
Ajugol, an iridoid glycoside, has been found to have multiple targets of action. It has been shown to have anti-protozoal activity against Trypanosoma b. rhodesiense . In the context of osteoarthritis (OA), this compound targets chondrocytes , the cells responsible for maintaining cartilage homeostasis .
Mode of Action
This compound interacts with its targets primarily through the activation of TFEB-mediated autophagy . This process helps alleviate endoplasmic reticulum (ER) stress-induced chondrocyte apoptosis and extracellular matrix (ECM) degradation caused by TBHP .
Biochemical Pathways
This compound’s mode of action affects several biochemical pathways. The primary pathway is the TFEB-mediated autophagy pathway . This pathway is crucial for alleviating ER stress in chondrocytes, which in turn retards the progression of OA . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of the transcription factor EB (TFEB), an essential regulator of lysosomal biogenesis .
Pharmacokinetics
It has been shown that this compound can be effectively delivered via intra-peritoneal injection . In a study, an injection of 50 mg/kg this compound effectively mitigated the progression of OA following destabilization of the medial meniscus (DMM) surgery . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The activation of TFEB-mediated autophagy by this compound results in the alleviation of ER stress-induced chondrocyte apoptosis and ECM degradation . This leads to a retardation in the progression of OA . In an in vivo experiment, this compound was shown to effectively mitigate the progression of OA following DMM surgery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as joint trauma, obesity, mechanical stress, and inflammatory mediators play pivotal roles in triggering and exacerbating OA . These factors could potentially influence the effectiveness of this compound in treating OA.
Analyse Biochimique
Biochemical Properties
Ajugol interacts with several biomolecules, including the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis . It has been found that this compound exhibits excellent embedding within the structural domain interacting with TFEB .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model . It also improves high-fat diet-induced hepatic steatosis in mice and inhibits palmitate-induced lipid accumulation in hepatocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates TFEB-mediated autophagy, alleviating endoplasmic reticulum stress-induced chondrocyte apoptosis and extracellular matrix degradation . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of TFEB .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to mitigate the progression of osteoarthritis following destabilization of the medial meniscus (DMM) surgery . It also enhances lysosomal biogenesis and promotes the fusion of autophagosome and lysosome to improve impaired autophagic flux and hepatosteatosis .
Dosage Effects in Animal Models
In animal models, intra-peritoneal injection of 50 mg/kg this compound effectively mitigated the progression of osteoarthritis following DMM surgery . It also significantly improved high-fat diet-induced hepatic steatosis in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It activates TFEB-mediated autophagy, which is a key process in cellular metabolism . It also enhances lysosomal biogenesis, a crucial aspect of cellular metabolism .
Transport and Distribution
Its ability to activate TFEB-mediated autophagy suggests that it may be distributed to various cellular compartments via autophagosomes .
Subcellular Localization
Its activation of TFEB-mediated autophagy suggests that it may be localized to lysosomes, where autophagy occurs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le léonuride peut être synthétisé à partir de l'acide eudesmique. La voie de synthèse implique plusieurs étapes :
- Le chlorure est ensuite converti en groupe amino via une synthèse de Gabriel (avec le phtalimide de potassium) suivie d'une hydrazinolyse (procédure d'Ing–Manske) .
Réaction avec l'acide sulfurique : pour produire de l'acide syringique.
Protection avec le chloroformate d'éthyle : suivie d'une réaction avec le chlorure de thionyle (SOCl2) et le tétrahydrofurane pour donner l'ester 4-chlorobutyle de l'acide 4-carboéthoxysyringique.
Méthodes de production industrielle : La production industrielle de léonuride implique généralement une extraction à partir de sources végétales, en particulier Leonurus japonicus Houtt. Le processus d'extraction comprend :
Extraction par solvant : à l'aide d'eau ou d'alcool.
Purification : par diverses techniques chromatographiques pour isoler le léonuride des autres constituants végétaux.
Analyse Des Réactions Chimiques
Types de réactions : Le léonuride subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former divers dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les réactions de substitution peuvent se produire au niveau des groupes amino ou hydroxyle.
Réactifs et conditions communs :
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Tels que les halogénoalcanes ou les chlorures d'acyle.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du léonuride avec des groupes fonctionnels modifiés, qui peuvent améliorer ou modifier ses activités biologiques .
4. Applications de la recherche scientifique
Le léonuride a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie : Étudié pour ses effets sur les processus cellulaires tels que l'apoptose et le stress oxydatif.
Médecine : Enquêté pour ses effets thérapeutiques potentiels sur les maladies cardiovasculaires, les troubles neurodégénératifs et l'inflammation
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.
5. Mécanisme d'action
Le léonuride exerce ses effets par l'intermédiaire de multiples cibles moléculaires et voies :
Activité antioxydante : Il induit l'expression d'enzymes antioxydantes telles que la superoxyde dismutase et la catalase.
Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les voies inflammatoires.
Activité neuroprotectrice : Il protège contre les dommages oxydatifs et l'apoptose dans les cellules neuronales en régulant la fonction mitochondriale et en réduisant les niveaux de calcium intracellulaire.
Comparaison Avec Des Composés Similaires
Le léonuride est unique parmi les composés similaires en raison de sa combinaison spécifique de propriétés antioxydantes, anti-inflammatoires et neuroprotectrices. Les composés similaires comprennent :
Stachydrine : Un autre alcaloïde présent dans les espèces de Leonurus avec des effets protecteurs cardiovasculaires.
Quercetine : Un flavonoïde aux propriétés antioxydantes et anti-inflammatoires puissantes.
Kaempférol : Un flavonoïde connu pour ses activités antioxydantes et anticancéreuses.
Apigénine : Un flavonoïde aux effets anti-inflammatoires et neuroprotecteurs.
Le léonuride se démarque par sa capacité à moduler plusieurs voies biologiques, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.
Propriétés
Numéro CAS |
52949-83-4 |
|---|---|
Formule moléculaire |
C15H24O9 |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |
Clé InChI |
OUJVIWOUXFHELC-ZDSSIQEISA-N |
SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
SMILES isomérique |
C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |
SMILES canonique |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
Origine du produit |
United States |
Q1: How does ajugol exert its therapeutic effects?
A1: Research suggests that this compound might alleviate renal injury in multiple myeloma by interacting with the LILRB4 signaling pathway. [] This interaction appears to reduce the expression of PFKFB3, a key enzyme involved in glycolysis. [] By inhibiting PFKFB3, this compound could potentially disrupt the energy metabolism of myeloma cells and reduce their activity. []
Q2: What are the downstream effects of this compound's interaction with the LILRB4 pathway?
A2: Blocking the LILRB4 signaling pathway with this compound appears to reduce the expression of PFKFB3. [] This reduction in PFKFB3 is linked to the inhibition of myeloma cell glycolysis, impacting intracellular energy metabolism. [] Additionally, this compound seems to reduce the infiltration of inflammatory cells by lowering serum levels of CD4+, CD8+, and CD25+. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these details can be determined from its chemical structure.
Q4: What spectroscopic data are available to characterize the structure of this compound?
A4: Researchers have used various spectroscopic techniques to elucidate the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR (COSY, HMQC, HMBC) have been extensively employed to determine the structure and relative configuration of this compound and its derivatives. [, , , ]
- Mass Spectrometry (MS): Techniques such as HR-MALDI and ESMS, often coupled with tandem MS, have been used for molecular weight determination and structural confirmation. [, , ]
- UV-Vis Spectroscopy (UV): UV spectroscopy, alongside other techniques, has been utilized to identify characteristic chromophores within the this compound molecule. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy has been employed to identify functional groups present in this compound. [, ]
Q5: Have there been any computational studies to investigate the chiroptical properties of this compound?
A5: Yes, time-dependent density functional theory (TDDFT) calculations have been used to study the chiroptical properties of this compound. [] These calculations successfully predicted the specific optical rotation, optical rotatory dispersion, and electronic circular dichroism, confirming the absolute configuration of this compound. []
Q6: Has this compound been investigated for its compatibility with specific materials or its stability under various conditions?
A6: The provided research focuses primarily on the biological activity and phytochemical characterization of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.
Q7: What are the known pharmacological activities of this compound?
A7: this compound has shown potential in preclinical studies for:
- Attenuating renal injury in multiple myeloma: this compound appears to protect kidney function in the context of multiple myeloma, potentially by modulating the immune response and tumor cell metabolism. []
- Antinociceptive and anti-inflammatory effects: While some studies suggest potential for these activities, further research is needed to confirm the significance of this compound's role in these areas. [, ]
Q8: What analytical methods are used to characterize and quantify this compound?
A8: A variety of analytical techniques are employed for this compound analysis, primarily in the context of plant extracts:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is frequently used for separating and quantifying this compound in complex mixtures. [, ]
- Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and sensitivity compared to traditional HPLC, making it suitable for analyzing this compound in complex matrices. []
- Triple Quadrupole Tandem Mass Spectrometry (TQ-MS/MS): This highly sensitive and selective detection method, usually combined with HPLC or UHPLC, facilitates the accurate quantification of this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


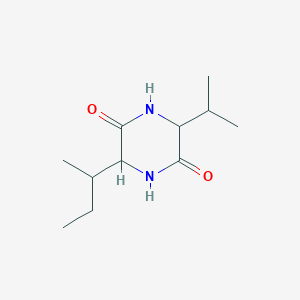

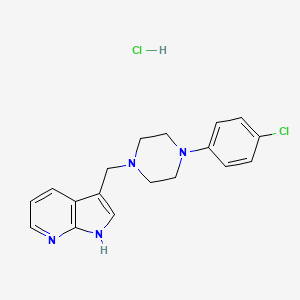

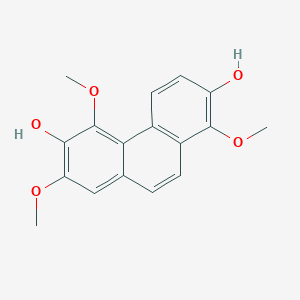
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
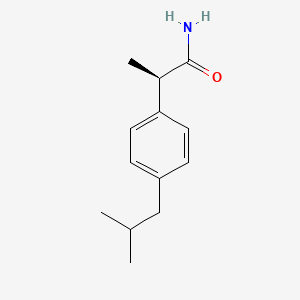
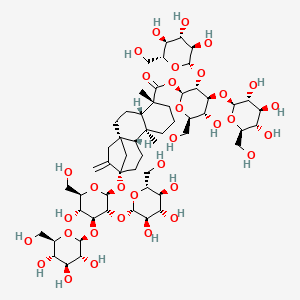
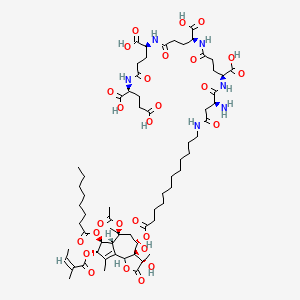

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
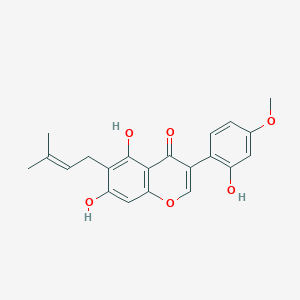
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)
